molecular formula C8H13N3O B15091648 3-(1H-pyrazol-4-yloxy)piperidine

3-(1H-pyrazol-4-yloxy)piperidine

Cat. No.: B15091648
M. Wt: 167.21 g/mol
InChI Key: UEHCNFWXMBOMAK-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yloxy)piperidine is a heterocyclic compound with the molecular formula C8H13N3O. It consists of a piperidine ring attached to a pyrazole moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced piperidine derivatives .

Scientific Research Applications

3-(1H-Pyrazol-4-yloxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-4-yloxy)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(1H-pyrazol-4-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-2-7(4-9-3-1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)

InChI Key

UEHCNFWXMBOMAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CNN=C2

Origin of Product

United States

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